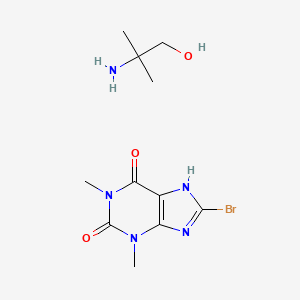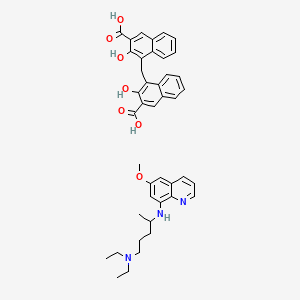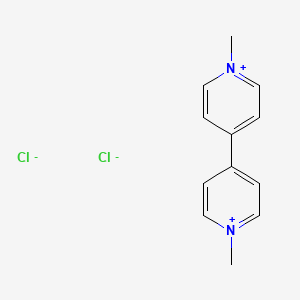
Paraquat dichloride
概要
説明
Paraquat dichloride, commonly referred to as “paraquat”, is one of the most widely used herbicides registered in the United States . It is a non-volatile white crystalline solid, melting and decomposing at 300°C . It is extremely soluble in water and practically insoluble in most organic solvents . It is used as a post-emergence directed application & pre-plant application in many crops .
Synthesis Analysis
Paraquat is synthesized and analyzed using various methods. The sample preparation includes liquid–liquid extraction, solid-phase extraction based on different novel materials, microextraction methods, and other methods . Analytical methods for quantifying Paraquat, such as different chromatography and spectroscopy methods, electrochemical methods, and immunological methods, are illustrated and compared .Molecular Structure Analysis
Paraquat, also known as N,N′-dimethyl-4,4′-bipyridinium dichloride or methyl viologen, is an organic compound with the chemical formula [(C6H7N)2]Cl2 . It is classified as a viologen, a family of redox-active heterocycles of similar structure .Chemical Reactions Analysis
Paraquat functions as an electron acceptor, disrupting respiration in plants by forming the monocation . The free electrons from photosystem I react with the paraquat ion to give the free radical form .Physical And Chemical Properties Analysis
Paraquat is a non-volatile white crystalline solid, melting and decomposing at 300°C . It is extremely soluble in water and practically insoluble in most organic solvents . Paraquat is formulated as the dichloride salt .科学的研究の応用
Lung Toxicity and Treatment
- Mechanisms and Clinical Features : Paraquat primarily accumulates in the lung, where it causes toxicity through redox cycling and intracellular oxidative stress generation. This review discusses the significant findings related to lung toxicity and treatments for human poisonings caused by Paraquat (Dinis-Oliveira et al., 2008).
Environmental and Ecological Impact
- Impact on Soil Arthropods : Research in Indonesia showed that Paraquat application affects the presence and population of soil arthropods in rice, oil palms, and corn fields. However, the population tends to increase slightly 8 to 12 weeks after application (Nurulalia, Mubin, & Dadang, 2021).
Impact on Aquatic Ecosystems
- Histological Impact on Freshwater Fish : A study on the freshwater fish Channa punctatus revealed significant histological damage in vital organs (gills, liver, kidney) upon exposure to Paraquat, indicating its harmful effects on aquatic life (Badroo, Nandurkar, & Khanday, 2020).
Neurological Implications
- Association with Parkinson’s Disease : The National Toxicology Program conducted a scoping review to evaluate the association between Paraquat exposure and Parkinson’s disease. This extensive review included human epidemiological evidence, experimental animal studies, and in vitro studies (Boyd et al., 2020).
Cellular and Molecular Studies
- Induction of Apoptosis in Rat Cortical Cells : Paraquat was found to induce apoptosis in rat cortical cell cultures, suggesting its potential neurotoxic effects at the cellular level (Kim, Kim, & Moon, 2004).
Residue Analysis in Agricultural Products
- Paraquat Residue in Oil Palm Fruits : A study assessing paraquat residue in oil palm fruits from plantations in Indonesia found no detectable residue, indicating minimal risk of contamination in these agricultural products (Nurulalia, Mubin, & Dadang, 2022).
作用機序
Target of Action
Paraquat dichloride, commonly referred to as “paraquat” or “methyl viologen”, is a broad-spectrum contact herbicide . It primarily targets green plant tissues, particularly leaves and stems . It acts upon direct contact with plant tissues . In humans, it is known that the alveolar epithelial cells of the lung selectively concentrate paraquat .
Mode of Action
Paraquat functions as an electron acceptor, disrupting respiration in plants by forming a monocation . It interferes with electron transfer, a process that is common to all life . It works by targeting the chloroplast and diverting the flow of electrons from ‘Photosystem I,’ which results in the production of toxic reactive super oxides that rapidly disintegrate cell membranes and tissues . When these cell membranes are destroyed, water quickly escapes from the plant, causing their dehydration .
Biochemical Pathways
Paraquat deviates electron flow from photosystem that inhibits reduction of oxidized nicotinamide adenine dinucleotide phosphate (NADP +) during photosynthesis to produce PQ + . The toxicity of paraquat stems from the disruption of internal redox cycling, as it is able to both accept or release electrons in cellular environments .
Pharmacokinetics
It is known that paraquat can persist in soil for extended periods, affecting non-target plants and potentially leaching into groundwater .
Result of Action
Paraquat is highly toxic to humans. Ingestion of even small amounts can lead to severe poisoning, multi-organ failure, and even death . It has been linked to a variety of human health effects, including lung fibrosis, liver tumors, and Parkinson’s disease . It is also extremely toxic to animals .
Action Environment
Paraquat is very water-soluble, which can potentially facilitate contaminant movement through the water cycle and enable paraquat to reach surface waters through runoff . Paraquat readily sorbs to clays and the carboxylic and phenolic groups associated with natural organic material (nom) in soil . Therefore, it is relatively immobile in soils; up to 99.99% of applied paraquat is expected to sorb to the soil . Environmental factors such as soil composition and rainfall can influence the action, efficacy, and stability of paraquat .
Safety and Hazards
Paraquat is toxic by the oral route and is an irritant to skin and eyes . It is highly toxic by the inhalation (lungs) route . If a person survives the toxic effects of paraquat poisoning, long-term lung damage (scarring) is highly likely . Other long-term effects may also occur, including kidney failure, heart failure, and esophageal strictures (scarring of the swallowing tube that makes it hard for a person to swallow) .
将来の方向性
The EPA is proposing new measures to reduce risks associated with paraquat in order to better protect human health and the environment . These measures include prohibiting aerial application for all uses and use sites except cotton desiccation, prohibiting pressurized handgun and backpack sprayer application methods on the label, and requiring enclosed cabs if the area treated in a 24-hour period is more than 80 acres .
生化学分析
Biochemical Properties
Paraquat dichloride disrupts the photosynthetic process in plants by interfering with the electron-transport chain, leading to the production of reactive oxygen species (ROS) and oxidative stress . This results in damage to plant cells and tissues, eventually causing death . In humans and animals, it induces oxidative stress, mitochondrial dysfunction, and neuronal cell loss .
Cellular Effects
This compound is known to cause widespread damage to various types of cells, including liver, kidney, and lung cells . It disrupts the electron transport chain in mitochondria, leading to extensive damage to mitochondria and toxicity to cells . It also influences cell function by inducing apoptosis and lipid peroxidation, which may be responsible for the organ damage .
Molecular Mechanism
The molecular mechanism of this compound’s toxicity stems from its ability to both accept and release electrons in cellular environments, disrupting internal redox cycling . This leads to the formation of reactive oxygen species, which are highly reactive and contribute to the genotoxicity and cytotoxicity of this compound .
Temporal Effects in Laboratory Settings
This compound is recognized for its notable thermal stability, rendering it resistant to decomposition under standard usage conditions . Over time, it can persist in soil for extended periods, affecting non-target plants and potentially leaching into groundwater .
Dosage Effects in Animal Models
In animals, this compound shows a moderate degree of toxicity. The oral median lethal dose (LD 50) for various species ranges from 22 to 262 mg/kg . The toxicity is particularly severe in the lung due to selective and energy-dependent accumulation in this organ .
Metabolic Pathways
This compound undergoes a reduction-oxidation reaction cycle and is very water-soluble. It is typically excreted in urine within 6–24 hours in the same chemical form as it was ingested .
Transport and Distribution
This compound is rapidly absorbed after ingestion. Even though about 90% of the absorbed this compound is excreted as a parent compound through the kidneys within the first 24 hours, it will accumulate selectively in the lungs in the polyamine uptake system .
Subcellular Localization
This compound is endocytosed by cells and its multiple, subcellular localizations indicate it may potentially be involved in subcellular-level functions . More importantly, this compound distributing preferentially into certain vesicles demonstrates its selective targeting which may affect cargoes carried by these vesicles .
特性
IUPAC Name |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2ClH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKAKWIAUPDISJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2.2Cl, C12H14Cl2N2 | |
| Record name | PARAQUAT DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5103 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PARAQUAT DICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024243 | |
| Record name | Paraquat dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Paraquat dichloride is a colorless to yellow crystalline solid. Used as a contact herbicide and desiccant. (EPA, 1998), Yellow solid with a faint, ammonia-like odor. [herbicide] [Note: Paraquat may also be found commercially as a methyl sulfate salt C12H14N2+2CH3SO4.]; [NIOSH], COLOURLESS HYGROSCOPIC CRYSTALS., Yellow solid with a faint, ammonia-like odor. [herbicide] [Note: Paraquat may also be found commercially as a methyl sulfate salt C12H14N2 ? 2CH3SO4.] | |
| Record name | PARAQUAT DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5103 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Paraquat dichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/82 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PARAQUAT DICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Paraquat (Paraquat dichloride) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0478.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NIOSH, 2023), Decomposes | |
| Record name | PARAQUAT DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5103 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Paraquat (Paraquat dichloride) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0478.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 62, Miscible | |
| Record name | PARAQUAT DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5103 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PARAQUAT DICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Paraquat (Paraquat dichloride) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0478.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.24 to 1.26 at 68 °F (NTP, 1992), 1.24 g/cm³, 1.24 | |
| Record name | PARAQUAT DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5103 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PARAQUAT DICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Paraquat (Paraquat dichloride) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0478.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
Approximately 0 (EPA, 1998), 0.0000001 [mmHg], Vapor pressure, Pa at 25 °C:, <0.0000001 mmHg | |
| Record name | PARAQUAT DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5103 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Paraquat dichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/82 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PARAQUAT DICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Paraquat (Paraquat dichloride) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0478.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
CAS RN |
1910-42-5 | |
| Record name | PARAQUAT DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5103 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Paraquat dichloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paraquat dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Paraquat-dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARAQUAT DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KZ83GSS73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PARAQUAT DICHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0005 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Decomposes 572 °F (EPA, 1998), 572 °F (Decomposes) | |
| Record name | PARAQUAT DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5103 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Paraquat (Paraquat dichloride) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0478.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


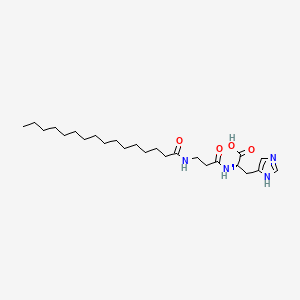

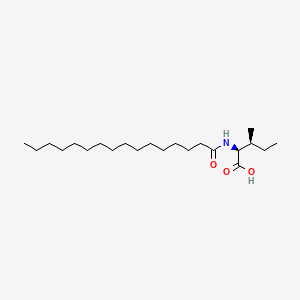
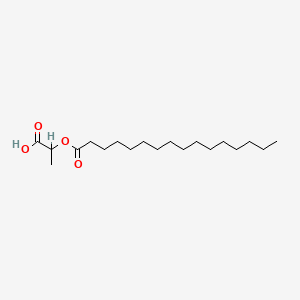

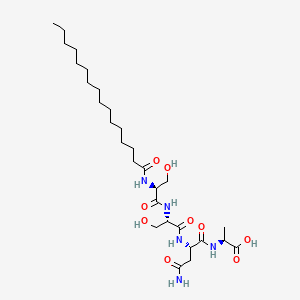
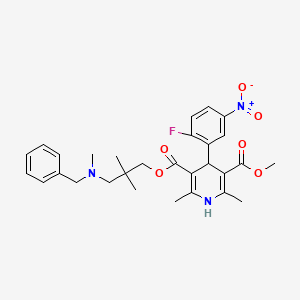
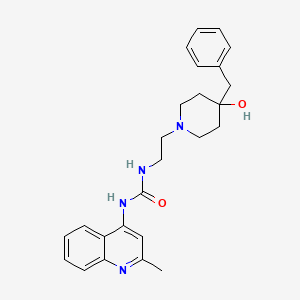


![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B1678361.png)
